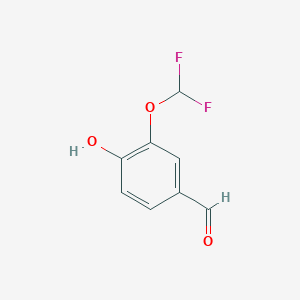

3-(二氟甲氧基)-4-羟基苯甲醛

描述

Synthesis Analysis

The synthesis of related compounds, such as 3-fluoro-4-methoxybenzaldehyde, involves the reaction of a fluoroanisole with hexamethylenetetramine in the presence of trifluoroacetic acid. This process is followed by extraction with anhydrous ether after basification with potassium carbonate. The method described simplifies the synthesis process by reducing it to one step and avoids the use of concentrated hydrochloric acid and sulfuric acid, which can be damaging in industrial production. Trifluoroacetic acid used in the process can be recycled, which reduces costs significantly .

Molecular Structure Analysis

While the molecular structure of 3-(Difluoromethoxy)-4-hydroxybenzaldehyde is not directly analyzed in the papers, the structure of 3-fluoro-4-methoxybenzaldehyde was confirmed by melting point and ^1H-NMR analysis . This suggests that similar analytical techniques could be used to confirm the structure of 3-(Difluoromethoxy)-4-hydroxybenzaldehyde.

Chemical Reactions Analysis

The papers do not provide specific reactions for 3-(Difluoromethoxy)-4-hydroxybenzaldehyde. However, the electrocatalysis of NADH oxidation with electropolymerized films of 3,4-dihydroxybenzaldehyde is discussed, which involves the formation of redox-active films containing a quinone moiety . This indicates that benzaldehyde derivatives can participate in redox reactions and may form polymers under certain conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(Difluoromethoxy)-4-hydroxybenzaldehyde are not detailed in the provided papers. However, the synthesis paper mentions the use of melting point determination and NMR analysis, which are common techniques to assess the purity and structure of organic compounds. The electrocatalysis paper discusses the pH dependence of redox activity, which could be relevant to the physical and chemical properties of similar compounds.

科学研究应用

电催化和聚合

3,4-羟基苯甲醛,与3-(二氟甲氧基)-4-羟基苯甲醛相关的化合物,已被用于电催化。具体地,在玻碳电极上对其进行氧化形成稳定的含醌基团的可逆电聚合膜。这些膜在表面固定的氧化还原偶中很有用,其氧化活性取决于pH值,与Nernst方程密切相关。这种应用对于电化学应用和材料科学的进展至关重要 (Pariente, Lorenzo, & Abruña, 1994)。

色谱分析

氯代的4-羟基苯甲醛,与3-(二氟甲氧基)-4-羟基苯甲醛在结构上相似,已经通过气液色谱技术进行了分析。这项研究揭示了这些化合物的分离和保留行为,这对于在分析化学中识别和定量混合物中的物质至关重要 (Korhonen & Knuutinen, 1984)。

有机合成和催化

该化合物在有机合成中被用于特定反应,特别是使用铑催化体系裂解醛基的C-H键。这种方法高效地从2-羟基苯甲醛中产生2-烯酰基酚,并在有机合成中展现出创造各种化学结构的潜力 (Kokubo, Matsumasa, Nishinaka, Miura, & Nomura, 1999)。

固相有机合成

研究了4-羟基苯甲醛衍生物作为固相有机合成中的连接剂。这种应用在合成次级胺和各种酰胺衍生物方面特别有用,这些在开发药物和其他有机化合物中至关重要 (Swayze, 1997)。

电聚合和电化学性质

4-羟基苯甲醛与甲醛(酚醛混合物)的电聚合改性了玻碳电极,增强了其电化学性能。这对于创造用于电化学传感器和设备的先进材料非常有价值 (Garcia, Pauli, & Ortiz, 2001)。

电导聚合物的合成

从4-羟基苯甲醛衍生的双醛单体已经合成并用于制备电导性聚醛亚甲基。这一发展对于电导性聚合物领域至关重要,该领域在电子学和材料科学中有着广泛的应用 (Hafeez, Akhter, Gallagher, Khan, Gul, & Shah, 2019)。

安全和危害

未来方向

3-Cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid (DGM), a compound related to 3-(Difluoromethoxy)-4-hydroxybenzaldehyde, has been evaluated for its effects on pulmonary fibrosis . The study aimed to determine whether epithelial-mesenchymal transition (EMT) plays a key role in the pathogenesis of pulmonary fibrosis and whether EMT can be used as a therapeutic target for DGM therapy to reduce idiopathic pulmonary fibrosis (IPF) .

属性

IUPAC Name |

3-(difluoromethoxy)-4-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O3/c9-8(10)13-7-3-5(4-11)1-2-6(7)12/h1-4,8,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQWJKJOZIXNRID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

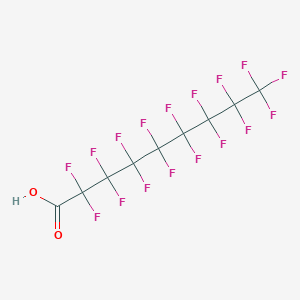

Canonical SMILES |

C1=CC(=C(C=C1C=O)OC(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

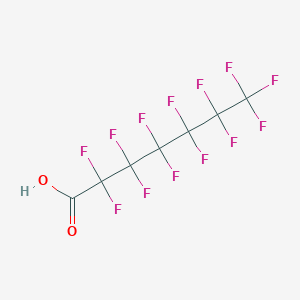

Molecular Formula |

C8H6F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30611128 | |

| Record name | 3-(Difluoromethoxy)-4-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Difluoromethoxy)-4-hydroxybenzaldehyde | |

CAS RN |

53173-70-9 | |

| Record name | 3-(Difluoromethoxy)-4-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

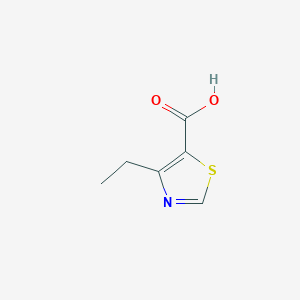

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

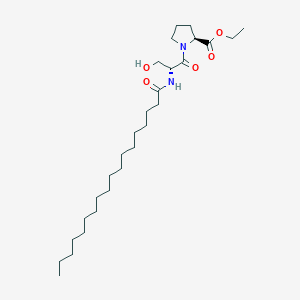

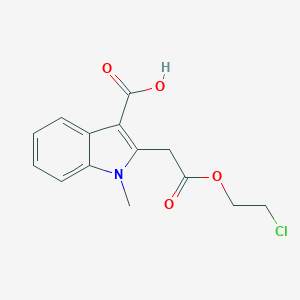

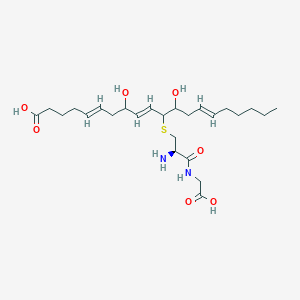

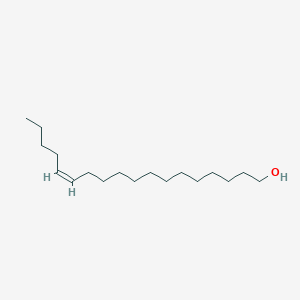

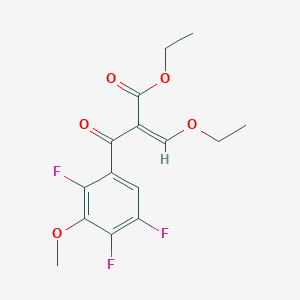

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl 2-methyl-2-[[(2S)-4-methyl-2-[[2-methyl-2-[[2-[[2-methyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetyl]amino]propanoyl]amino]pentanoyl]amino]propanoate](/img/structure/B143597.png)